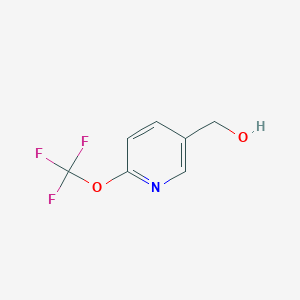

(6-(Trifluoromethoxy)pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC13565689

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3NO2 |

|---|---|

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | [6-(trifluoromethoxy)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 |

| Standard InChI Key | SSCKSSXOCYZTDK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1CO)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core substituted with a trifluoromethoxy group at position 6 and a hydroxymethyl group at position 3. The trifluoromethoxy group contributes to enhanced lipophilicity and metabolic stability, while the hydroxymethyl group offers a site for further functionalization . The presence of three electronegative fluorine atoms induces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

Synthesis and Production

Synthetic Routes

The synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)methanol typically involves multi-step functionalization of pyridine precursors. A plausible route includes:

-

Introduction of Trifluoromethoxy Group: Reaction of 3-hydroxymethylpyridine with trifluoromethylating agents (e.g., CF₃O⁻ sources) under nucleophilic conditions .

-

Regioselective Substitution: Ensuring correct positioning of substituents via directed ortho-metalation or cross-coupling strategies.

Industrial-scale production remains undisclosed, but batch processes using continuous-flow reactors are hypothesized to improve yield and purity.

Challenges in Synthesis

-

Regioselectivity: Achieving precise substitution on the pyridine ring requires careful control of reaction conditions .

-

Purification: Separation from byproducts (e.g., di- or tri-substituted analogues) demands advanced chromatographic techniques .

Applications in Pharmaceutical and Material Science

Drug Discovery and Development

The compound’s trifluoromethoxy group is a hallmark of modern pharmacophores, contributing to:

-

Enhanced Binding Affinity: Fluorine’s electronegativity improves interactions with target proteins .

-

Metabolic Resistance: Reduced oxidative dealkylation extends half-life in vivo.

Case Study: Antiviral Activity

Derivatives of (6-(Trifluoromethoxy)pyridin-3-yl)methanol have shown inhibitory effects against RNA viruses by interfering with viral polymerase activity. For instance, analogues demonstrated EC₅₀ values <1 μM in cell-based assays targeting influenza A.

Agrochemical Applications

In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its fluorine content enhances uptake in plant tissues, while the pyridine ring facilitates systemic translocation .

Recent Developments and Future Directions

Advances in Catalytic Synthesis

Recent patents (2024–2025) describe palladium-catalyzed trifluoromethoxylation methods, enabling milder reaction conditions and higher yields. For example, Pd(OAc)₂ with ligand L1 achieved 85% yield in a model reaction.

Exploration in Material Science

Ongoing research investigates its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume